molecular formula C12H18N2O3S B13516411 N-butyl-N-methyl-2-sulfamoylbenzamide

N-butyl-N-methyl-2-sulfamoylbenzamide

Cat. No.: B13516411
M. Wt: 270.35 g/mol
InChI Key: NXFLBMOPXDQTPS-UHFFFAOYSA-N
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Description

N-butyl-N-methyl-2-sulfamoylbenzamide is a chemical compound with the molecular formula C12H17NO3S. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in various fields, including medicine, agriculture, and industry. This compound is characterized by the presence of a benzamide core substituted with butyl and methyl groups, along with a sulfamoyl functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-methyl-2-sulfamoylbenzamide typically involves the reaction of N-butylbenzamide with methylamine and a sulfonyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfamoyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials into the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, including crystallization or chromatography, are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-methyl-2-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The benzamide core can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-butyl-N-methyl-2-sulfamoylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-butyl-N-methyl-2-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of their activity. The compound may also interact with cellular pathways involved in inflammation or microbial growth, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-N-methylbenzamide: Lacks the sulfamoyl group, resulting in different chemical properties and reactivity.

    N-methyl-2-sulfamoylbenzamide: Lacks the butyl group, affecting its solubility and interaction with biological targets.

    N-butyl-2-sulfamoylbenzamide: Lacks the methyl group, influencing its overall molecular structure and function.

Uniqueness

N-butyl-N-methyl-2-sulfamoylbenzamide is unique due to the presence of both butyl and methyl groups along with the sulfamoyl functional group. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

N-butyl-N-methyl-2-sulfamoylbenzamide

InChI

InChI=1S/C12H18N2O3S/c1-3-4-9-14(2)12(15)10-7-5-6-8-11(10)18(13,16)17/h5-8H,3-4,9H2,1-2H3,(H2,13,16,17)

InChI Key

NXFLBMOPXDQTPS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)C1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

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